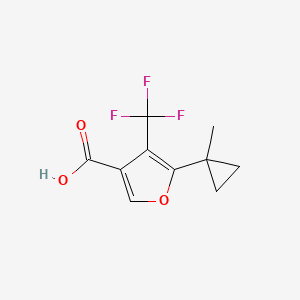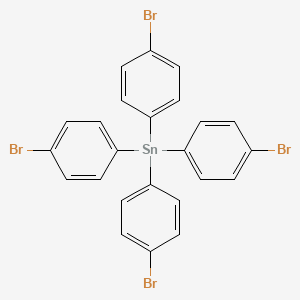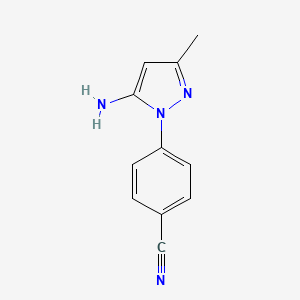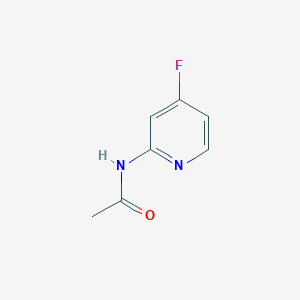phosphanium bromide CAS No. 60778-64-5](/img/structure/B13150941.png)
[(2-Carboxyphenyl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Carboxyphenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C19H18BrP. It is a white crystalline solid that is soluble in polar organic solvents. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.
準備方法
Synthetic Routes and Reaction Conditions
(2-Carboxyphenyl)methylphosphanium bromide can be synthesized by treating triphenylphosphine with methyl bromide. The reaction is typically carried out in an inert atmosphere at room temperature. The general reaction is as follows:
Ph3P+CH3Br→Ph3PCH3Br
where Ph represents a phenyl group.
Industrial Production Methods
In an industrial setting, the production of (2-Carboxyphenyl)methylphosphanium bromide involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions
(2-Carboxyphenyl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
(2-Carboxyphenyl)methylphosphanium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes.
Biology: Employed in the study of biological membranes and as a probe for membrane potential.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Carboxyphenyl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it acts as a precursor to methylenetriphenylphosphorane, which is a key intermediate. The reaction mechanism involves the formation of a ylide, which then reacts with carbonyl compounds to form alkenes.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the carboxyphenyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a carboxyphenyl group.
(2-Carboxyethyl)triphenylphosphonium bromide: Similar but with a carboxyethyl group.
Uniqueness
(2-Carboxyphenyl)methylphosphanium bromide is unique due to the presence of the carboxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.
特性
CAS番号 |
60778-64-5 |
|---|---|
分子式 |
C26H22BrO2P |
分子量 |
477.3 g/mol |
IUPAC名 |
(2-carboxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H21O2P.BrH/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H |
InChIキー |
RNPCZYQXYZYELK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
![(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)



![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)







